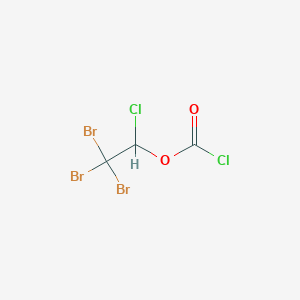
1,1',1'',1'''-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dinitro-1,2,3,4-tetraphenylbutane is an organic compound characterized by the presence of nitro groups and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dinitro-1,2,3,4-tetraphenylbutane can be synthesized through a multi-step process involving the nitration of 1,2,3,4-tetraphenylbutane. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl rings.
Industrial Production Methods
Industrial production of 1,4-dinitro-1,2,3,4-tetraphenylbutane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dinitro-1,2,3,4-tetraphenylbutane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product of the reduction reaction is 1,4-diamino-1,2,3,4-tetraphenylbutane.
Substitution: Depending on the substituent introduced, various halogenated or sulfonated derivatives of 1,4-dinitro-1,2,3,4-tetraphenylbutane can be obtained.
Aplicaciones Científicas De Investigación
1,4-Dinitro-1,2,3,4-tetraphenylbutane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-dinitro-1,2,3,4-tetraphenylbutane involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl rings provide a stable framework that can facilitate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetraphenylbutane: Lacks the nitro groups and thus has different chemical reactivity and applications.
1,4-Diamino-1,2,3,4-tetraphenylbutane: A reduction product of 1,4-dinitro-1,2,3,4-tetraphenylbutane with amino groups instead of nitro groups.
Uniqueness
1,4-Dinitro-1,2,3,4-tetraphenylbutane is unique due to the presence of both nitro groups and phenyl rings, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
114288-80-1 |
|---|---|
Fórmula molecular |
C28H24N2O4 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(1,4-dinitro-1,3,4-triphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H24N2O4/c31-29(32)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(33)34)24-19-11-4-12-20-24/h1-20,25-28H |
Clave InChI |
NNYYNXFNCZADRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N+](=O)[O-])C(C4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
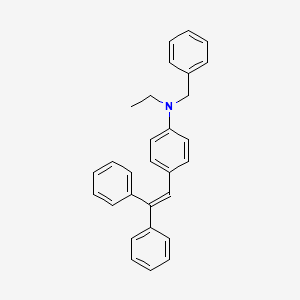

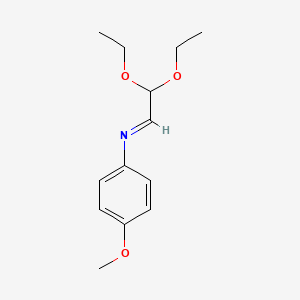
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
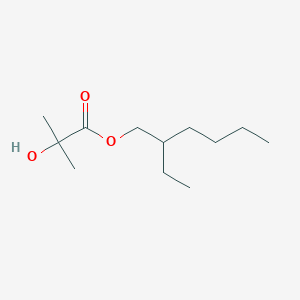
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
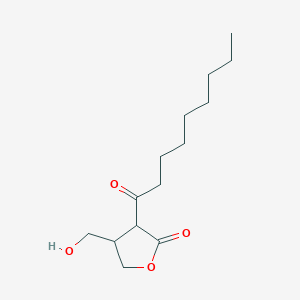
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
